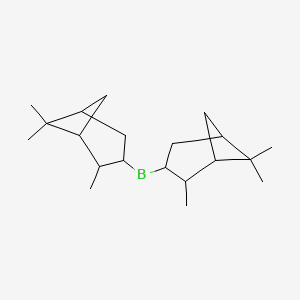

(-)-Diisopinocampheyl borane

Vue d'ensemble

Description

(-)-Diisopinocampheyl borane is a useful research compound. Its molecular formula is C20H34B and its molecular weight is 285.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis of Chiral Alcohols

One of the primary applications of (-)-diisopinocampheyl borane is in the synthesis of chiral secondary alcohols. The hydroboration reaction typically proceeds with high enantioselectivity, particularly with unhindered alkenes. For example:

- 2-Butene and 2-Pentene can be converted to their respective chiral alcohols with high enantiomeric excess (ee).

- Norbornene yields an 83% ee under similar conditions, while heterocycles such as dihydrofuran and dihydropyrrole achieve ≥99% ee due to their constrained conformations .

Reductive Aldol Reactions

This compound has been effectively employed in reductive aldol reactions, which are crucial for constructing carbon-carbon bonds with stereochemical control. Notable findings include:

- The hydroboration of acrylate esters followed by treatment with achiral aldehydes leads to anti-α-methyl-β-hydroxy esters with excellent diastereo- (up to ≥20:1) and enantioselectivity (up to 87% ee) .

- A study demonstrated that using this compound in these reactions allows for the formation of syn propionamide aldols with enantioselectivity ranging from 96% to 98% ee .

Allylboration Reactions

This compound can also serve as a catalyst in allylboration reactions, which are essential for synthesizing complex molecules. The reactions can be performed under mild conditions and yield products with high stereoselectivity .

Case Study 1: Hydroboration of Alkenes

In a systematic study, researchers explored the hydroboration of various alkenes using this compound. The results indicated that the steric bulk of the α-pinenyl substituents significantly influences the reaction's enantioselectivity:

| Alkene | Product Alcohol | Enantiomeric Excess (%) |

|---|---|---|

| 2-Butene | Chiral Alcohol A | 90 |

| Norbornene | Chiral Alcohol B | 83 |

| Dihydrofuran | Chiral Alcohol C | ≥99 |

This table illustrates the effectiveness of this compound in producing highly enantiomerically enriched alcohols from various substrates .

Case Study 2: Reductive Aldol Reaction

A recent investigation into the use of this compound for reductive aldol reactions revealed its potential in synthesizing complex structures:

| Substrate | Aldehyde Used | Product | Diastereoselectivity | Enantioselectivity (%) |

|---|---|---|---|---|

| Acrylate Ester A | Chiral Aldehyde X | Anti-α-methyl-β-hydroxy ester | ≥20:1 | 87 |

| Acrylate Ester B | Achiral Aldehyde Y | Syn product | >20:1 | 96 |

These results demonstrate the versatility of this compound in facilitating highly selective reactions .

Analyse Des Réactions Chimiques

Hydroboration of Alkenes and Alkynes

(−)-(Ipc)₂BH selectively hydroborates unhindered alkenes and alkynes, forming chiral organoboranes that oxidize to secondary alcohols with high enantiomeric excess (ee).

Key Features :

-

Substrate Scope : Reacts with unhindered alkenes (e.g., 2-butene, 3-hexene) and cyclic alkenes (norbornene) but shows reduced reactivity with sterically bulky substrates .

-

Stereoselectivity :

-

Mechanism : Proceeds via a concerted, three-center transition state, with the less substituted boron attaching to the less substituted alkene carbon .

Reductive Aldol Reactions

(−)-(Ipc)₂BH mediates enantioselective aldol reactions via in situ formation of enolborinates.

Anti-Aldol Reactions with Acrylate Esters

Acrylate esters (e.g., tert-butyl acrylate) undergo hydroboration to form Z(O)-enolborinates, which isomerize to E(O)-enolborinates via 1,3-boratropic shifts. Reaction with aldehydes yields anti-α-methyl-β-hydroxy esters :

-

Diastereo-/Enantioselectivity : Up to ≥20:1 dr and 87% ee.

-

Example :

Aldehyde Product dr ee (%) Benzaldehyde anti-Methyl benzoyloxy 20:1 87 Isobutyraldehyde anti-Hydroxy ester 15:1 85

Syn-Aldol Reactions with 4-Acryloylmorpholine

Hydroboration of 4-acryloylmorpholine forms Z(O)-enolborinates that react with aldehydes to yield syn-α-methyl-β-hydroxy carboxamides with >20:1 dr and 96–98% ee .

Reactions with Aldehydes and Ketones

(−)-(Ipc)₂BH reacts with aldehydes to form boronic esters, which participate in Suzuki couplings and other cross-coupling reactions :

-

Example :

Oxidation and Methanolysis

-

Oxidation : Treatment with basic H₂O₂ yields isopinocampheol, a chiral alcohol .

-

Methanolysis : Forms methoxydiisopinocampheylborane, a stable intermediate for further transformations .

Double Asymmetric Reactions

(−)-(Ipc)₂BH enables stereochemical amplification in reactions with chiral aldehydes. For example:

-

Matched/Mismatched Cases :

Chiral Aldehyde (−)-(Ipc)₂BH dr ee (%) (R)-Glyceraldehyde Matched >20:1 97 (S)-Citronellal Mismatched 3:1 71

Stability and Handling

Propriétés

Formule moléculaire |

C20H34B |

|---|---|

Poids moléculaire |

285.3 g/mol |

InChI |

InChI=1S/C20H34B/c1-11-15-7-13(19(15,3)4)9-17(11)21-18-10-14-8-16(12(18)2)20(14,5)6/h11-18H,7-10H2,1-6H3 |

Clé InChI |

MPQAQJSAYDDROO-UHFFFAOYSA-N |

SMILES canonique |

[B](C1CC2CC(C1C)C2(C)C)C3CC4CC(C3C)C4(C)C |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.